2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one
Overview
Description
Entecavir, identified by the compound identifier 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one, is an oral antiviral drug used primarily for the treatment of hepatitis B virus infections. It is a guanine analogue that inhibits the replication of the hepatitis B virus by interfering with the viral DNA polymerase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of entecavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentyl ring and the introduction of the guanine moiety. The reaction conditions typically involve the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of entecavir follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Entecavir undergoes various chemical reactions, including:
Oxidation: Entecavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the entecavir molecule.
Substitution: Entecavir can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Entecavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral drug synthesis and mechanisms.
Biology: Investigated for its effects on viral replication and interaction with cellular proteins.
Medicine: Primarily used in the treatment of chronic hepatitis B infections. It is also being studied for potential use in other viral infections.
Industry: Used in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Entecavir exerts its antiviral effects by inhibiting the hepatitis B virus DNA polymerase enzyme. It competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA, leading to chain termination. This prevents the virus from replicating and spreading within the host .
Comparison with Similar Compounds
Lamivudine: Another antiviral drug used for hepatitis B treatment. It has a similar mechanism of action but is less potent than entecavir.
Adefovir: Used for hepatitis B treatment but has a different chemical structure and mechanism of action.
Uniqueness of Entecavir: Entecavir is unique due to its high potency and selectivity for the hepatitis B virus DNA polymerase. It has a higher barrier to resistance compared to lamivudine and adefovir, making it a preferred choice for long-term treatment .
Properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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